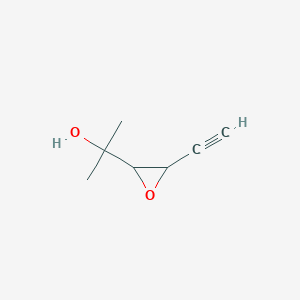

2-(3-Ethynyloxiran-2-yl)propan-2-ol

Description

2-(3-Ethynyloxiran-2-yl)propan-2-ol is a structurally complex compound featuring an epoxide (oxirane) ring substituted with an ethynyl group and a tertiary alcohol (propan-2-ol) moiety. The tertiary alcohol contributes to hydrogen-bonding capacity and solubility in polar solvents. The following analysis extrapolates insights from structurally related compounds to infer its properties and applications.

Properties

CAS No. |

197307-20-3 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2-(3-ethynyloxiran-2-yl)propan-2-ol |

InChI |

InChI=1S/C7H10O2/c1-4-5-6(9-5)7(2,3)8/h1,5-6,8H,2-3H3 |

InChI Key |

PFRJLRVKHUTGAI-UHFFFAOYSA-N |

SMILES |

CC(C)(C1C(O1)C#C)O |

Canonical SMILES |

CC(C)(C1C(O1)C#C)O |

Synonyms |

Oxiranemethanol, 3-ethynyl-alpha,alpha-dimethyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Propylene Oxide (Oxirane, Methyl-)

- Structure : Simplest epoxide (C₃H₆O) without alcohol or ethynyl substituents.

- Reactivity : Highly reactive in ring-opening reactions (e.g., with water, amines, or acids) to form diols or polymers.

- Applications : Industrial precursor for polyurethane plastics and surfactants .

- Comparison : The ethynyl group in 2-(3-Ethynyloxiran-2-yl)propan-2-ol may reduce epoxide ring reactivity due to steric hindrance but enable alkyne-specific reactions (e.g., cycloadditions).

Indole-Based Epoxy Propanol Derivatives

- Example: (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ().

- Structure: Combines an epoxide-propanol backbone with indole and methoxy groups.

- Bioactivity: Exhibits antiarrhythmic, spasmolytic, and α/β-adrenoceptor binding properties .

Propan-2-ol Derivatives

Tert-Butanol (2-Methylpropan-2-ol)

Amino Alcohol Derivatives

- Example: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ().

- Structure: Propanol backbone with amino and thiophene substituents.

- Comparison: The ethynyl-epoxide group in this compound introduces distinct reactivity compared to amino-thiophene groups, possibly leading to different metabolic or synthetic pathways.

Data Table: Key Properties of Comparable Compounds

*Estimated based on structural similarity.

Research Implications and Gaps

- Synthesis: Analogous to indole-propanol derivatives (), this compound could be synthesized via epoxidation of precursor alkynes or nucleophilic substitutions, though yields may vary due to steric effects.

- Safety: No direct data exist, but epoxides (e.g., propylene oxide) often require handling precautions due to toxicity . Tertiary alcohols like tert-butanol are generally low-risk .

- Applications: Potential use in polymer chemistry (via ethynyl polymerization) or as a bioactive scaffold if epoxide ring-opening mimics indole derivatives’ pharmacodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.